Telenzepine dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

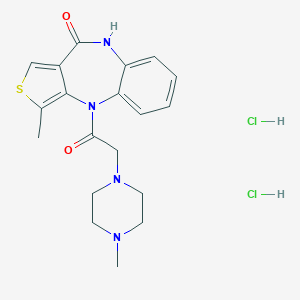

1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S.2ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;;/h3-6,12H,7-11H2,1-2H3,(H,20,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQJFSQQHGPLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423564 | |

| Record name | Telenzepine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147416-96-4 | |

| Record name | Telenzepine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Telenzepine Dihydrochloride: A Deep Dive into its Neuronal Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of telenzepine (B1681252) dihydrochloride (B599025), a potent and selective M1 muscarinic acetylcholine (B1216132) receptor antagonist, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Selective M1 Muscarinic Receptor Antagonism

Telenzepine dihydrochloride exerts its effects in neurons primarily by acting as a competitive antagonist at the M1 subtype of muscarinic acetylcholine receptors (mAChRs).[1] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems. The M1 receptor subtype is predominantly found in the cerebral cortex, hippocampus, and sympathetic ganglia.

Telenzepine exhibits a significantly higher affinity for the M1 receptor compared to other muscarinic subtypes, particularly the M2 receptor, which is prevalent in the heart.[2][3] This selectivity is a key feature of its pharmacological profile, leading to more targeted effects and potentially fewer side effects compared to non-selective muscarinic antagonists like atropine.[4] The (+) enantiomer of telenzepine is notably more potent and selective for M1 receptors than the (-) enantiomer.[5]

Signaling Pathways Modulated by Telenzepine

Activation of the M1 muscarinic receptor by acetylcholine typically initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, leading to a range of cellular responses, including neuronal depolarization and increased excitability. A key downstream effect of M1 receptor activation is the suppression of the M-current, a voltage-gated potassium current that helps to stabilize the neuronal membrane potential. By inhibiting this current, ACh acting on M1 receptors produces a slow excitatory postsynaptic potential (EPSP).

Telenzepine, by blocking the M1 receptor, prevents these downstream signaling events. It effectively inhibits the generation of the slow EPSP and reduces the excitatory effects of muscarinic agonists.[2][3] This leads to a stabilization of the neuronal membrane potential and a decrease in neuronal excitability.

Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of telenzepine from various studies.

| Parameter | Receptor Subtype | Species/Tissue | Value | Reference |

| Ki (nM) | M1 | Rabbit Sympathetic Ganglia | 0.94 | [3] |

| M2 | Rabbit Sympathetic Ganglia | 17.8 | [3] | |

| EC50 (nM) | Slow EPSP Inhibition | Rabbit Sympathetic Ganglia | 38 | [2][3] |

| Slow IPSP Inhibition | Rabbit Sympathetic Ganglia | 253 | [2][3] | |

| pA2 | M1 | Rabbit Vas Deferens | 9.12 ((+)-enantiomer) | [6] |

| M1 | Rabbit Vas Deferens | 6.98 ((-)-enantiomer) | [6] | |

| M1 | Rabbit Vas Deferens | 8.86 ((+/-)-racemate) | [6] |

Experimental Protocols

The characterization of telenzepine's mechanism of action has been elucidated through a combination of radioligand binding assays and electrophysiological studies.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of telenzepine for different muscarinic receptor subtypes.

-

Objective: To determine the dissociation constant (Ki) of telenzepine for M1 and M2 muscarinic receptors.

-

Methodology: Competition binding assays are typically performed using a radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS) or directly with [3H]telenzepine.[7][8]

-

Membrane Preparation: Tissues rich in the desired receptor subtype (e.g., cerebral cortex for M1, heart for M2) are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled telenzepine.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of telenzepine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Studies

Electrophysiological recordings are used to assess the functional effects of telenzepine on neuronal activity, such as its ability to block postsynaptic potentials.

-

Objective: To measure the effect of telenzepine on muscarine-induced changes in neuronal membrane potential and synaptic transmission.

-

Methodology: Intracellular or extracellular recordings are made from neurons in isolated tissue preparations, such as sympathetic ganglia or brain slices.

-

Tissue Preparation: The tissue of interest is dissected and maintained in an oxygenated artificial cerebrospinal fluid (aCSF) solution.

-

Recording: A microelectrode is used to record the membrane potential or synaptic potentials of individual neurons.

-

Drug Application: A stable baseline recording is established, after which a muscarinic agonist (e.g., muscarine (B1676868) or McN-A-343) is applied to elicit a response (e.g., a slow EPSP).[3]

-

Antagonist Effect: Telenzepine is then added to the bath at various concentrations, and the reduction in the amplitude of the agonist-induced response is measured.

-

Data Analysis: The concentration of telenzepine that causes a 50% reduction in the agonist response (EC50) is determined.

-

Conclusion

This compound is a highly selective M1 muscarinic receptor antagonist. Its mechanism of action in neurons involves the competitive blockade of M1 receptors, thereby inhibiting the Gq/11-PLC signaling cascade and preventing the suppression of the M-current. This leads to a reduction in neuronal excitability and the blockade of slow excitatory postsynaptic potentials. The quantitative data from binding and functional assays consistently demonstrate its high affinity and potency for the M1 receptor subtype. The experimental protocols outlined provide a framework for the continued investigation of this and other selective muscarinic receptor modulators.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Interaction of telenzepine with muscarinic receptors in mammalian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological evidence for selective inhibition of gastric acid secretion by telenzepine, a new antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The affinity, selectivity and biological activity of telenzepine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Telenzepine enantiomers block muscarinic M1-receptors with opposite kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The binding of [3H]telenzepine to muscarinic acetylcholine receptors in calf forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular probes for muscarinic receptors: derivatives of the M1-antagonist telenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Affinity: A Technical Guide to Telenzepine Dihydrochloride's Interaction with M1 Receptors

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of Telenzepine dihydrochloride (B599025) for the M1 muscarinic acetylcholine (B1216132) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details the experimental methodologies for affinity determination, and illustrates the associated signaling pathways.

Executive Summary

Telenzepine is a potent and selective antagonist for the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system and exocrine glands. Its high affinity for the M1 receptor has made it a valuable tool in pharmacological research and a candidate for therapeutic applications. This guide delves into the specifics of this interaction, offering a granular view of its binding characteristics and the downstream cellular consequences of its antagonist activity.

Quantitative Binding Affinity of Telenzepine

The binding affinity of Telenzepine for muscarinic receptor subtypes is typically determined through radioligand competition binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Compound | Receptor Subtype | Ki (nM) | Tissue/Cell Line | Radioligand |

| Telenzepine | M1 | 0.94 | Rabbit superior cervical sympathetic ganglia | [3H]-Pirenzepine |

| Telenzepine | M2 | 17.8 | Rabbit superior cervical sympathetic ganglia | [3H]-Pirenzepine |

| (+)-Telenzepine | M1 | ~0.5 (approx.) | Guinea-pig cerebral cortex | Not Specified |

| (-)-Telenzepine | M1 | ~200 (approx.) | Guinea-pig cerebral cortex | Not Specified |

Note: The binding affinity can vary slightly depending on the experimental conditions, tissue or cell line used, and the specific radioligand employed.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of Telenzepine's binding affinity for M1 receptors is primarily achieved through in vitro radioligand binding assays. The following is a generalized protocol based on commonly cited methodologies.

Membrane Preparation

A critical first step is the isolation of a membrane fraction enriched with the M1 receptor.

-

Tissue Source: Cerebral cortex from guinea pigs or rabbits, or cultured cells (e.g., CHO-K1) stably expressing the human M1 receptor are commonly used.

-

Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin removes nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g) to pellet the membrane fraction.

-

Washing: The membrane pellet is washed and resuspended in a suitable buffer to remove cytosolic components.

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistent amounts are used in the binding assay.

Competition Binding Assay

This assay measures the ability of unlabeled Telenzepine to compete with a radiolabeled ligand for binding to the M1 receptor.

-

Radioligand: A tritiated M1-selective antagonist, such as [3H]-Pirenzepine or [3H]-Telenzepine, is used at a concentration typically near its dissociation constant (Kd) to ensure a detectable signal without saturating the receptors.

-

Incubation: The membrane preparation is incubated in a buffer solution containing the radioligand and varying concentrations of unlabeled Telenzepine dihydrochloride. The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Defining Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand to the membranes and filters.

-

Separation of Bound and Free Ligand: Following incubation, the bound radioligand must be separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The membranes containing the receptor-ligand complexes are trapped on the filter, while the unbound ligand passes through.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

Data Analysis

-

Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of Telenzepine.

-

IC50 Determination: The concentration of Telenzepine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

The M1 receptor is a Gq-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to various cellular responses. Telenzepine, as an antagonist, blocks this pathway.

A Deep Dive into the Stereochemistry and Pharmacological Activity of Telenzepine Dihydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Telenzepine (B1681252), a potent M1-selective muscarinic antagonist, is a tricyclic compound belonging to the thienobenzodiazepine class.[1] Its clinical applications, primarily in the treatment of peptic ulcers, stem from its ability to inhibit gastric acid secretion.[2] A critical aspect of telenzepine's pharmacology lies in its stereochemistry. The molecule exists as a pair of stable atropisomers, designated as (+)- and (-)-enantiomers, which exhibit significant differences in their affinity, selectivity, and kinetic interactions with muscarinic receptor subtypes. This technical guide provides a comprehensive overview of the stereoisomers of telenzepine dihydrochloride (B599025), their distinct pharmacological profiles, the underlying signaling pathways, and detailed experimental methodologies for their characterization.

Stereoisomerism of Telenzepine

Telenzepine possesses a non-planar, seven-membered diazepine (B8756704) ring fused to a thiophene (B33073) and a benzene (B151609) ring. This rigid, twisted structure results in axial chirality, giving rise to two stable, non-superimposable mirror-image isomers, or enantiomers.[3] The energy barrier for the interconversion (racemization) of these enantiomers is high, with a reported energy barrier of 35 kcal/mol, making them stable and separable at physiological temperatures.[3] This stability is crucial, as the two enantiomers display markedly different pharmacological properties.

Comparative Pharmacological Activity of Telenzepine Stereoisomers

The pharmacological activity of telenzepine is primarily mediated through its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors with five subtypes (M1-M5). The enantiomers of telenzepine show significant stereoselectivity in their binding and functional activity at these receptors.

Muscarinic Receptor Binding Affinities

Radioligand binding studies have consistently demonstrated that the (+)-enantiomer of telenzepine is the more potent and selective of the two isomers. It exhibits a significantly higher affinity for the M1 muscarinic receptor subtype compared to the (-)-enantiomer. The stereoselectivity varies depending on the receptor subtype and the tissue being examined.

| Receptor Subtype | Tissue/Cell Line | (+)-Telenzepine Ki (nM) | (-)-Telenzepine Ki (nM) | Enantiomeric Potency Ratio ((-)-Ki / (+)-Ki) | Reference(s) |

| M1 | Rabbit Superior Cervical Ganglia | 0.94 | - | - | [4] |

| M1 | Guinea-pig Cerebral Cortex | - | - | ~400 | [2] |

| M1 | Rat Cerebral Cortex | - | - | ~500 | [3] |

| M2 | Rabbit Superior Cervical Ganglia | 17.8 | - | - | [4] |

| M2 | Guinea-pig Myocardium | - | - | ~50 | [2] |

| M2 | Rat Heart | - | - | ~75 | [3] |

Table 1: Comparative Muscarinic Receptor Binding Affinities of Telenzepine Enantiomers.

Functional Activity

Functional assays in isolated tissues confirm the superior potency of the (+)-enantiomer. In the rabbit vas deferens, a model for studying M1 receptor-mediated inhibition of neurotransmission, (+)-telenzepine is a much more potent antagonist of the M1 agonist McN-A-343 than (-)-telenzepine.[5]

| Assay | Tissue | Agonist | Parameter | (+)-Telenzepine | Racemic Telenzepine | (-)-Telenzepine | Pirenzepine | Reference(s) |

| Inhibition of Twitch Contractions | Rabbit Vas Deferens | McN-A-343 | pA2 | 9.12 | 8.86 | 6.98 | 7.79 | [5] |

Table 2: Functional Antagonist Potency of Telenzepine Stereoisomers at M1 Receptors in Rabbit Vas Deferens.

In vivo studies also support the finding that the pharmacological effects of telenzepine, such as the inhibition of gastric acid secretion, are primarily due to the action of the (+)-enantiomer at M1 receptors.[2]

Receptor Interaction Kinetics

A key differentiator between the telenzepine enantiomers is their kinetics of interaction with the M1 receptor. The (+)-enantiomer exhibits a remarkably slow rate of dissociation from the M1 receptor, which likely contributes to its long-lasting pharmacological effects in vivo. In contrast, the (-)-enantiomer dissociates much more rapidly.

| Enantiomer | t1/2 for Onset of Blockade (min) | t1/2 for Dissociation (min) | Reference(s) |

| (+)-Telenzepine | 23 | 174 | [5] |

| (-)-Telenzepine | 3.0 | 0.38 | [5] |

Table 3: Kinetic Parameters of Telenzepine Enantiomers at the M1 Receptor in Rabbit Vas Deferens.[5]

Signaling Pathways

Telenzepine exerts its effects by blocking the downstream signaling cascades initiated by acetylcholine binding to M1 muscarinic receptors. The primary mechanism of its anti-secretory action in the stomach involves the blockade of M1 receptors on enterochromaffin-like (ECL) cells and/or parasympathetic ganglia, which in turn reduces histamine (B1213489) release and subsequent acid secretion from parietal cells.

Figure 1: M1 Muscarinic Receptor Signaling Pathway and Blockade by (+)-Telenzepine.

Experimental Protocols

Chiral Separation of Telenzepine Enantiomers

General Chiral HPLC Protocol:

A general approach for the chiral separation of telenzepine would involve the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds.

-

Column: Chiral HPLC column (e.g., Chiralpak® or Chiralcel®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of the solvents would need to be optimized to achieve baseline separation.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where telenzepine exhibits strong absorbance.

-

Temperature: Column temperature can be varied to improve resolution.

Receptor-Based Separation (Small Scale):

This method leverages the stereoselective binding of the (+)-enantiomer to M1 receptors.

-

Incubate racemic [3H]-telenzepine with a preparation of cortical membranes rich in M1 receptors.

-

Allow the binding to reach equilibrium. The (+)-enantiomer will preferentially bind to the receptors.

-

Separate the membrane-bound radioligand from the unbound radioligand by centrifugation or filtration.

-

The supernatant will be enriched in the (-)-enantiomer, while the (+)-enantiomer will be associated with the membrane pellet.

Figure 2: General Workflow for Chiral HPLC Separation of Telenzepine Enantiomers.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of the telenzepine enantiomers for different muscarinic receptor subtypes.

-

Tissue/Cell Preparation: Prepare membrane homogenates from tissues or cells expressing the desired muscarinic receptor subtype (e.g., guinea-pig cerebral cortex for M1, guinea-pig heart for M2).

-

Radioligand: Use a subtype-selective radioligand, such as [3H]-pirenzepine for M1 receptors or [3H]-AF-DX 384 for M2 receptors.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled telenzepine enantiomer in a suitable buffer.

-

Separation: Separate the receptor-bound from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Isolated Rabbit Vas Deferens Functional Assay

This is a classic pharmacological preparation for studying the functional activity of M1 receptor antagonists.

-

Tissue Preparation: Isolate the vas deferens from a rabbit and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Stimulation: Induce twitch contractions of the tissue by electrical field stimulation.

-

Agonist Response: Add the M1-selective agonist McN-A-343 to the organ bath, which will inhibit the twitch contractions.

-

Antagonist Activity: In the presence of varying concentrations of a telenzepine enantiomer, construct a concentration-response curve for McN-A-343.

-

Data Analysis: Determine the antagonist potency (pA2 value) from the rightward shift of the agonist concentration-response curve using a Schild plot analysis.

Synthesis of Telenzepine

A detailed synthetic route for telenzepine is not extensively described in readily available scientific literature. However, it is known to be a derivative of a thienobenzodiazepine core structure. The synthesis of a related compound, olanzapine, from a thienobenzodiazepine precursor has been reported and likely involves a similar final step. The synthesis of telenzepine would likely involve the N-acylation of the appropriate thienobenzodiazepine intermediate with an activated derivative of N-(4-methyl-1-piperazinyl)acetic acid.

Conclusion

The stereoisomers of telenzepine dihydrochloride exhibit profound differences in their pharmacological activity. The (+)-enantiomer is a highly potent and selective M1 muscarinic antagonist with slow dissociation kinetics, which accounts for the majority of the therapeutic effects of the racemic mixture. In contrast, the (-)-enantiomer is significantly less active. This stereoselectivity underscores the importance of considering chirality in drug design and development. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of telenzepine and other chiral molecules. A thorough understanding of the distinct properties of each enantiomer is crucial for optimizing therapeutic outcomes and minimizing potential off-target effects.

References

- 1. Thienobenzodiazepine - Wikipedia [en.wikipedia.org]

- 2. The affinity, selectivity and biological activity of telenzepine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The existence of stable enantiomers of telenzepine and their stereoselective interaction with muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of telenzepine with muscarinic receptors in mammalian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Telenzepine enantiomers block muscarinic M1-receptors with opposite kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Telenzepine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telenzepine (B1681252) is a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. A thienobenzodiazepine derivative and an analogue of pirenzepine (B46924), telenzepine exhibits a higher affinity and selectivity for the M1 receptor subtype.[1][2][3] This selectivity profile has been leveraged for its investigation in the treatment of peptic ulcers, owing to the role of M1 receptors in regulating gastric acid secretion.[4][5] Telenzepine is an atropisomeric compound, with the (+)-enantiomer being substantially more active than the (-)-enantiomer.[4] This technical guide provides an in-depth overview of the pharmacological properties of telenzepine dihydrochloride (B599025), including its binding affinity, selectivity, functional activity, and the experimental methodologies used for its characterization.

Mechanism of Action

Telenzepine functions as a competitive antagonist at muscarinic acetylcholine receptors, with a pronounced selectivity for the M1 subtype.[6] M1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking the binding of acetylcholine to the M1 receptor, telenzepine inhibits this signaling pathway. In the context of gastric acid secretion, M1 receptors on paracrine cells are thought to mediate the release of histamine, which in turn stimulates parietal cells to secrete acid.[5] Telenzepine's antagonism of these M1 receptors leads to a reduction in gastric acid secretion.[5][7]

Quantitative Pharmacological Data

The affinity of telenzepine for various muscarinic receptor subtypes has been determined through radioligand binding assays. The data consistently demonstrates a high affinity for the M1 receptor and a notable selectivity over the M2 subtype.

| Parameter | Receptor Subtype | Value | Units | Reference |

| Ki | M1 mAChR | 0.94 | nM | [8][9] |

| Ki | M2 mAChR | 17.8 | nM | [8] |

| EC50 (Slow EPSP) | - | 38 | nM | [8] |

| EC50 (Slow IPSP) | - | 253 | nM | [8] |

Table 1: Binding Affinities and Functional Potency of Telenzepine.

Telenzepine is atropisomeric, with the (+)-enantiomer being approximately 500-fold more active at muscarinic receptors in the rat cerebral cortex than the (-)-enantiomer.[4] The enantiomeric potency ratio varies depending on the receptor subtype, being around 400 for cortical 'M1' receptors and approximately 50 for cardiac receptors.[10]

Experimental Protocols

The pharmacological characterization of telenzepine dihydrochloride relies on established in vitro and in vivo experimental models.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of telenzepine for muscarinic receptor subtypes.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype (e.g., guinea-pig cerebral cortex for M1, myocardium for M2) are homogenized and centrifuged to isolate the cell membranes containing the receptors.[10]

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (telenzepine).[11][12]

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium. The kinetics of [3H]telenzepine binding can be slow, even at 37°C.[3]

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[12]

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.[12]

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of telenzepine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response to receptor activation or blockade.

Objective: To determine the functional potency (EC50) of telenzepine in inhibiting muscarinic receptor-mediated responses.

Example: Inhibition of Gastric Acid Secretion

-

Model System: Isolated rabbit fundic glands, perfused mouse or rat stomach, or anesthetized rats with gastric fistulas are used.[13]

-

Stimulation: Gastric acid secretion is stimulated using a muscarinic agonist or by electrical field stimulation, which mimics vagal nerve activation.[5]

-

Treatment: The preparation is exposed to varying concentrations of telenzepine.

-

Measurement: The rate of gastric acid secretion is measured.

-

Data Analysis: A dose-response curve is constructed to determine the EC50 value of telenzepine for inhibiting the stimulated acid secretion.

Pharmacokinetics and Clinical Studies

In a study with healthy male subjects, oral telenzepine dose-dependently inhibited peptone-stimulated gastric acid secretion.[2] On a molar basis, telenzepine was found to be 25 to 50 times more potent than pirenzepine as an inhibitor of gastric and salivary secretion, respectively.[2] A study in patients with compensated liver cirrhosis showed that 3 mg of telenzepine was well-tolerated, and significant accumulation of the compound was unlikely.[14] Following a single 3 mg oral dose in these patients, the mean maximal plasma level (cmax) was 5.7 ng/ml.[14]

Clinical trials have evaluated telenzepine for the treatment of duodenal ulcers, where a single nocturnal dose of 3 mg was as effective as 50 mg of pirenzepine administered twice daily.[15] However, a study investigating its use for nocturnal asthma found that oral doses up to 5 mg were not effective in preventing nocturnal asthma.[16]

Conclusion

This compound is a highly potent and selective M1 muscarinic receptor antagonist. Its pharmacological profile, characterized by high affinity for the M1 receptor and significant functional inhibition of M1-mediated responses such as gastric acid secretion, has been thoroughly documented. The stereoselectivity of telenzepine, with the (+)-enantiomer being the more active form, is a critical aspect of its pharmacology. The data summarized in this guide, derived from standard and well-defined experimental protocols, underscores the value of telenzepine as a research tool for investigating the role of M1 muscarinic receptors and as a potential therapeutic agent.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Telenzepine is at least 25 times more potent than pirenzepine--a dose response and comparative secretory study in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The binding of [3H]telenzepine to muscarinic acetylcholine receptors in calf forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Telenzepine - Wikipedia [en.wikipedia.org]

- 5. Telenzepine inhibits electrically-stimulated, acetylcholine plus histamine-mediated acid secretion in the mouse isolated stomach by blockade of M1 muscarine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Telenzepine - AdisInsight [adisinsight.springer.com]

- 7. This compound hydrate solid, ≥98% (HPLC) | 147416-96-4 [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. The affinity, selectivity and biological activity of telenzepine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular probes for muscarinic receptors: derivatives of the M1-antagonist telenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological evidence for selective inhibition of gastric acid secretion by telenzepine, a new antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Pharmacokinetics and tolerability of telenzepine in patients with compensated liver cirrhosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Single evening administration of a new antimuscarinic agent telenzepine in therapy of acute duodenal ulcer. Results of a randomized double-blind comparative study versus pirenzepine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of telenzepine, an M1-selective muscarinic receptor antagonist, in patients with nocturnal asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Selective M1 Antagonist: A Technical History of Telenzepine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine (B1681252), a potent and selective M1 muscarinic acetylcholine (B1216132) receptor antagonist, emerged in the 1980s as a promising therapeutic agent for peptic ulcer disease. As a structural analog of pirenzepine (B46924), it represented a significant advancement in the quest for a highly targeted therapy to reduce gastric acid secretion with fewer side effects than non-selective anticholinergics. This technical guide provides an in-depth history of the discovery, development, and eventual discontinuation of Telenzepine dihydrochloride (B599025), detailing its pharmacological profile, the experimental methodologies used in its evaluation, and the key signaling pathways it modulates.

Discovery and Synthesis

Telenzepine was developed by ALTANA Pharma as a more potent and selective successor to pirenzepine. The core of its structure is a thieno[3,4-b][1][2]benzodiazepine ring system. The chemical synthesis of Telenzepine involves a multi-step process:

-

Condensation: The synthesis begins with the condensation of 1,2-benzenediamine with methyltetrahydro-5-methyl-4-oxo-3-thiophenecarboxylate in toluene. This reaction, utilizing a Dean-Stark trap to remove water, forms the tricyclic thienobenzodiazepinone core.

-

Dehydrogenation: The resulting intermediate is then dehydrogenated to yield 4,9-dihydro-3-methyl-10H-thieno[3,4-b][1][2]benzodiazepin-10-one.

-

Acylation: The subsequent step involves the treatment of the tricyclic core with chloroacetyl chloride in dioxane in the presence of potassium carbonate (K2CO3). This adds the chloroacetyl group, forming 4-chloroacetyl-4,9-dihydro-3-methyl-10H-thieno[3,4-b][1][2]benzodiazepin-10-one.

-

Final Reaction and Salt Formation: The final step is the reaction of the chloroacetyl intermediate with N-methylpiperazine to produce the telenzepine base. The dihydrochloride salt is then formed for pharmaceutical use.

Pharmacological Profile

Telenzepine is a competitive antagonist with high affinity and selectivity for the M1 muscarinic receptor subtype. Its pharmacological activity was characterized through a series of in vitro and in vivo studies.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Telenzepine, including its binding affinities for various muscarinic receptor subtypes and its potency in functional assays.

| Receptor Subtype | Test System | Radioligand | K_i (nM) | Reference(s) |

| M1 | Rabbit Superior Cervical Ganglia | [3H]-Telenzepine | 0.94 | [3] |

| M2 | Rabbit Superior Cervical Ganglia | [3H]-Telenzepine | 17.8 | [3] |

| M1 (cortical) | Guinea-pig Cerebral Cortex | Not Specified | - | [4] |

| M2 (cardiac) | Guinea-pig Myocardium | Not Specified | - | [4] |

Note: Definitive K_i values for M3, M4, and M5 receptors are not consistently reported in the reviewed literature, highlighting a gap in the publicly available data for a complete selectivity profile.

| Functional Assay | Test System | Parameter | Value | Reference(s) |

| Inhibition of Slow Excitatory Postsynaptic Potential (EPSP) | Rat Superior Cervical Ganglia | EC50 | 38 nM | [3] |

| Inhibition of Slow Inhibitory Postsynaptic Potential (IPSP) | Rat Superior Cervical Ganglia | EC50 | 253 nM | [3] |

Experimental Protocols

The characterization of Telenzepine involved several key experimental models. The detailed methodologies for these are outlined below.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of Telenzepine for muscarinic receptor subtypes.

General Protocol (compiled from multiple sources for M1 and M2 receptor binding):

-

Tissue Preparation:

-

For M1 receptor-rich preparations, the cerebral cortex of guinea pigs or rabbits is used. For M2 receptors, the myocardium is the tissue of choice.

-

Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

Membrane preparations are incubated with a specific radioligand, such as [3H]-Telenzepine or the non-selective antagonist [3H]-N-methylscopolamine ([3H]-NMS), in the presence of varying concentrations of unlabeled Telenzepine.

-

The incubation is carried out in a final volume of 250-500 µL of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Non-specific binding is determined by including a high concentration of a non-labeled antagonist, such as atropine (B194438) (1 µM), in parallel incubations.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

-

Modified Shay Rat Model of Peptic Ulcer

Objective: To evaluate the in vivo efficacy of Telenzepine in inhibiting gastric acid secretion and preventing ulcer formation.

Protocol:

-

Animal Preparation:

-

Male Wistar rats (150-200g) are fasted for 24-48 hours prior to the experiment, with free access to water.[1]

-

-

Drug Administration:

-

Telenzepine or a vehicle control is administered orally or subcutaneously at a specified time (e.g., 30-60 minutes) before the surgical procedure.[1]

-

-

Surgical Procedure (Pyloric Ligation):

-

The rats are anesthetized (e.g., with ether or a short-acting injectable anesthetic).

-

A midline abdominal incision is made below the xiphoid process.

-

The pyloric sphincter is located and ligated with a silk suture, taking care not to obstruct the blood supply.[1]

-

The abdominal wall is then closed with sutures.[1]

-

-

Post-Surgical Period:

-

Sample Collection and Analysis:

-

At the end of the experimental period, the rats are euthanized.

-

The stomach is removed, and the gastric contents are collected.

-

The volume of the gastric juice is measured, and the pH is determined.

-

The total acidity is measured by titration with 0.01 N NaOH.[1]

-

-

Ulcer Scoring:

-

The stomach is opened along the greater curvature, and the inner mucosal lining is examined for ulcers.

-

The number and severity of ulcers are scored based on a predefined scale to calculate an ulcer index.[1]

-

Mechanism of Action and Signaling Pathways

Telenzepine exerts its pharmacological effect by selectively blocking M1 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating gastric acid secretion.

M1 Receptor Signaling Pathway

The binding of acetylcholine to M1 receptors on enterochromaffin-like (ECL) cells and parasympathetic ganglia activates a signaling cascade that ultimately leads to the release of histamine (B1213489) and direct stimulation of parietal cells to produce gastric acid. Telenzepine interrupts this pathway at an early stage.

Caption: M1 Muscarinic Receptor Signaling Pathway and Site of Telenzepine Action.

Experimental Workflow for In Vivo Efficacy Testing

The evaluation of Telenzepine's in vivo efficacy followed a standardized workflow, from animal preparation to data analysis.

Caption: Experimental Workflow for the Modified Shay Rat Model.

Clinical Development and Discontinuation

Telenzepine entered clinical trials for the treatment of peptic ulcers. Studies demonstrated its efficacy in reducing gastric acid secretion and promoting ulcer healing. A notable advantage was its once-daily dosing regimen, which was an improvement over the twice-daily dosing of pirenzepine. Clinical trials showed that Telenzepine was at least as effective as pirenzepine and comparable to the H2 receptor antagonist ranitidine (B14927) in ulcer healing.

However, the development of Telenzepine was ultimately discontinued. While no official statement from ALTANA Pharma detailing the precise reasons is readily available, the discontinuation likely resulted from a confluence of factors:

-

The Rise of More Effective Drug Classes: The late 1980s and early 1990s saw the advent of H2 receptor antagonists (like ranitidine and cimetidine) and, more significantly, proton pump inhibitors (PPIs) like omeprazole. These drugs offered superior efficacy in acid suppression and ulcer healing, setting a new standard of care.

-

Side Effect Profile: Like other anticholinergic drugs, Telenzepine was associated with side effects such as dry mouth and blurred vision. While its selectivity aimed to minimize these, they were still a consideration, especially when compared to the cleaner side-effect profiles of H2 antagonists and PPIs.

-

Changing Etiological Understanding: The discovery of Helicobacter pylori as a primary cause of peptic ulcers in the mid-1980s shifted the treatment paradigm towards antibiotic-based eradication therapies, diminishing the long-term utility of purely acid-suppressing agents.

Conclusion

Telenzepine dihydrochloride represents a fascinating chapter in the history of anti-ulcer drug development. It was a product of rational drug design, aiming to improve upon a first-generation selective antagonist. Its high potency and selectivity for the M1 receptor were a testament to the advancements in medicinal chemistry and pharmacology of its time. However, its development coincided with a revolutionary period in gastroenterology that saw the introduction of exceptionally effective and well-tolerated drug classes and a fundamental shift in the understanding of peptic ulcer disease. While Telenzepine never reached the market, its story underscores the dynamic and competitive nature of pharmaceutical research and development, where scientific merit must align with the evolving landscape of clinical needs and therapeutic standards.

References

- 1. Study of Anti-Ulcer Activity of a Drug Using Pylorus Ligation (Shay) Ray Model - Pharmacy Infoline [pharmacyinfoline.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Interaction of telenzepine with muscarinic receptors in mammalian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The affinity, selectivity and biological activity of telenzepine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]

The M1 Muscarinic Receptor Antagonist Telenzepine Dihydrochloride: A Technical Guide for Studying Muscarinic Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine (B1681252) dihydrochloride (B599025) is a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and peripheral ganglia.[1][2] Its high affinity and selectivity for the M1 receptor over other muscarinic subtypes make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of M1 receptor-mediated signaling pathways. This technical guide provides an in-depth overview of telenzepine dihydrochloride, its pharmacological properties, and detailed protocols for its application in studying muscarinic receptor signaling.

Chemical and Pharmacological Properties of this compound

Telenzepine is a thienobenzodiazepine derivative with a molecular weight of 370.47 g/mol (free base) and 443.39 g/mol (dihydrochloride salt).[3][4] It is a hydrophilic compound that exhibits atropisomeric properties, with the (+)-enantiomer being significantly more active than the (-)-enantiomer.[2][5]

Table 1: Chemical Properties of Telenzepine and its Dihydrochloride Salt

| Property | Telenzepine | This compound Hydrate (B1144303) |

| IUPAC Name | 1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1][6]benzodiazepin-4-one | 4,9-Dihydro-3-methyl-4-[(4-methyl-1-piperazinyl)acetyl]-10H-thieno[3,4-b][1][6]benzodiazepin-10-one dihydrochloride |

| Molecular Formula | C₁₉H₂₂N₄O₂S | C₁₉H₂₂N₄O₂S · 2HCl · xH₂O |

| Molecular Weight | 370.47 g/mol [1][3][6] | 443.39 g/mol (anhydrous basis)[4][7] |

| CAS Number | 80880-90-6[1][2][3][6][8] | 147416-96-4[4][7][9] |

Telenzepine's pharmacological utility stems from its high affinity and selectivity for the M1 muscarinic receptor. The following tables summarize its binding affinities and functional potencies across various experimental systems.

Table 2: Binding Affinity of Telenzepine for Muscarinic Receptor Subtypes

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference(s) |

| M1 | [³H]-Telenzepine | Rabbit Superior Cervical Ganglia | 0.94 | [1] |

| M1 | [³H]-NMS | Rat ml receptors (transfected A9L cells) | 2.4 | [10] |

| M2 | [³H]-Telenzepine | Rabbit Superior Cervical Ganglia | 17.8 | [1] |

| M2 | [³H]-NMS | Rat heart m2 receptors | 3.7 | [10] |

Table 3: Functional Potency of Telenzepine in Various Assays

| Assay Type | Agonist | Tissue/Cell Preparation | Parameter | Value | Reference(s) |

| Electrophysiology | Muscarine | Rabbit Superior Cervical Ganglia | EC₅₀ (slow EPSP) | 38 nM | [1] |

| Electrophysiology | Muscarine | Rabbit Superior Cervical Ganglia | EC₅₀ (slow IPSP) | 253 nM | [1] |

| Isolated Tissue | McN-A-343 | Rabbit Vas Deferens | pA₂ ((+)-telenzepine) | 9.12 | [11] |

| Isolated Tissue | McN-A-343 | Rabbit Vas Deferens | pA₂ ((-)-telenzepine) | 6.98 | [11] |

| Isolated Tissue | Bethanechol | Isolated rat gastric fundus | pA₂ | 7.96 | [12] |

| In Vivo | Pentagastrin | Conscious dogs with gastric fistula | Inhibition of acid secretion | >4.7 times more potent than pirenzepine (B46924) | [13] |

| In Vivo | Peptone-stimulated | Healthy male subjects | Inhibition of acid secretion | ~25 times more potent than pirenzepine | [14][15] |

M1 Muscarinic Receptor Signaling Pathways

The M1 muscarinic receptor primarily couples to the Gq family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Telenzepine, as an M1 antagonist, blocks the initiation of this signaling cascade.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study M1 muscarinic receptor signaling.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of telenzepine for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane preparation from cells expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing human M1 receptors).[16]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[10][17][18]

-

This compound.

-

Non-specific binding control: Atropine (B194438) (1 µM).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[19]

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).[16]

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

50 µL of binding buffer (for total binding) or 1 µM atropine (for non-specific binding) or varying concentrations of telenzepine.

-

50 µL of [³H]-NMS (at a concentration close to its Kd).

-

150 µL of membrane preparation (typically 10-20 µg of protein).[16]

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[19]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[16]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the telenzepine concentration.

-

Determine the IC₅₀ value (the concentration of telenzepine that inhibits 50% of specific [³H]-NMS binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of telenzepine to block agonist-induced increases in intracellular calcium, a key downstream event in M1 receptor signaling.

Materials:

-

Cells expressing the M1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

Fluorescence plate reader or microscope equipped for ratiometric calcium imaging.

Procedure:

-

Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Aspirate the culture medium and wash the cells with HBSS.

-

Add the loading buffer to each well and incubate at 37°C for 45-60 minutes.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Antagonist Pre-incubation: Add varying concentrations of this compound or vehicle to the wells and incubate at room temperature for 15-30 minutes.

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence reader.

-

Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

-

Add a pre-determined concentration of carbachol (B1668302) (typically EC₈₀) to induce a robust calcium response.

-

Immediately begin recording the fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence ratio (or peak response) for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the telenzepine concentration.

-

Determine the IC₅₀ value using non-linear regression.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the effect of telenzepine on the M1 receptor-mediated activation of the MAPK/ERK pathway.

Materials:

-

Cells expressing M1 receptors.

-

Serum-free culture medium.

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay reagent (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Starvation: Culture cells to 80-90% confluency and then serum-starve for 4-12 hours to reduce basal ERK phosphorylation.[20]

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for 30 minutes, followed by stimulation with a muscarinic agonist for 5-10 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration.[21]

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total ERK.

In Vivo Gastric Acid Secretion Assay in Rats

This in vivo assay evaluates the efficacy of telenzepine in inhibiting gastric acid secretion.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Telenzepine - Wikipedia [en.wikipedia.org]

- 3. Telenzepine | C19H22N4O2S | CID 5387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrate solid, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. The affinity, selectivity and biological activity of telenzepine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Telenzepine | TargetMol [targetmol.com]

- 7. This compound | C19H24Cl2N4O2S | CID 6419995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. MUSCARINIC RECEPTOR PROBES BASED ON AMINE CONGENERS OF PIRENZEPINE AND TELENZEPINE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Telenzepine enantiomers block muscarinic M1-receptors with opposite kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gastric antisecretory activity of telenzepine, a new M1-selective muscarinic antagonist: comparison with pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Telenzepine, a new M1-receptor antagonist, is a more potent inhibitor of pentagastrin-stimulated gastric acid output than pirenzepine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Telenzepine is at least 25 times more potent than pirenzepine--a dose response and comparative secretory study in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. genscript.com [genscript.com]

- 17. Molecular probes for muscarinic receptors: derivatives of the M1-antagonist telenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Telenzepine Dihydrochloride: A High-Affinity Probe for M1 Muscarinic Receptor Research

An In-depth Technical Guide for Neuroscience and Drug Development Professionals

Telenzepine (B1681252) dihydrochloride (B599025) is a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] As a member of the thienobenzodiazepine class, it is structurally related to pirenzepine (B46924) but exhibits significantly higher affinity and potency.[1][3][4][5][6] Originally developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion, its precise pharmacological profile has made it an invaluable tool in neuroscience for dissecting the complex roles of the M1 receptor in both normal physiological processes and pathological conditions.[2][3][4] This guide provides a comprehensive overview of telenzepine's mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in research settings.

Mechanism of Action: Selective M1 Receptor Blockade

Telenzepine exerts its effects by competitively binding to M1 muscarinic receptors, preventing their activation by the endogenous neurotransmitter, acetylcholine. This selectivity is crucial for its utility as a research tool, allowing scientists to isolate and study the functions of the M1 receptor subtype over other mAChRs (M2-M5). The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation, it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

By blocking this initial binding step, telenzepine inhibits the entire downstream signaling cascade. This action is particularly relevant in the central nervous system (CNS), where M1 receptors are densely expressed in the hippocampus and cerebral cortex—regions critical for learning, memory, and cognitive function. In the peripheral nervous system, telenzepine's blockade of M1 receptors on parasympathetic ganglia contributes to its gastric antisecretory effects.[3][7]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Telenzepine - Wikipedia [en.wikipedia.org]

- 3. Pharmacological evidence for selective inhibition of gastric acid secretion by telenzepine, a new antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastric antisecretory activity of telenzepine, a new M1-selective muscarinic antagonist: comparison with pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Telenzepine is at least 25 times more potent than pirenzepine--a dose response and comparative secretory study in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Telenzepine inhibits electrically-stimulated, acetylcholine plus histamine-mediated acid secretion in the mouse isolated stomach by blockade of M1 muscarine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating M1 Muscarinic Receptors with Telenzepine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Published: December 2025

This technical guide provides an in-depth overview of Telenzepine (B1681252) dihydrochloride (B599025) as a pharmacological tool for the investigation of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR). This document covers the quantitative pharmacology of Telenzepine, its mechanism of action, detailed experimental protocols for its use, and its application in elucidating M1 receptor-mediated signaling pathways.

Introduction: The M1 Receptor and the Role of Telenzepine

The muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. These receptors are broadly classified into two major signaling families: M1, M3, and M5 receptors typically couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[1]

The M1 receptor is predominantly expressed in the central nervous system (CNS), particularly in the hippocampus and cortex, as well as in exocrine glands and autonomic ganglia.[1][2] Its involvement in cognitive processes such as learning and memory has made it a significant therapeutic target for neurological disorders, including Alzheimer's disease.[1][3]

Pharmacological investigation of these specific receptor functions requires tools that are both potent and selective. Telenzepine is a tricyclic compound and a potent antimuscarinic agent that displays high selectivity for the M1 receptor subtype.[4][5][6][7] It is structurally related to, but 4 to 10 times more potent than, the archetypal M1-selective antagonist pirenzepine.[4][8] This superior potency and selectivity make Telenzepine an invaluable tool for isolating and studying the physiological and pathological roles of M1 receptors.

Quantitative Pharmacology of Telenzepine

The efficacy and selectivity of a pharmacological tool are defined by its binding affinity (Ki) and its functional potency (IC50/EC50). Telenzepine has been extensively characterized, demonstrating a clear preference for the M1 receptor over other muscarinic subtypes.

Binding Affinity Profile

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. The inhibition constant (Ki) represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The data below, compiled from studies in various mammalian tissues, demonstrates Telenzepine's M1 selectivity.

| Receptor Subtype | Tissue/System | Ki (nM) | Reference |

| M1 | Rabbit Sympathetic Ganglia | 0.94 | [5][6] |

| M1 | Rat Forebrain | 0.29 (for a derivative) | [9] |

| M2 | Rabbit Sympathetic Ganglia | 17.8 | [5][6] |

Table 1: Binding affinities (Ki) of Telenzepine for M1 and M2 muscarinic receptors.

As shown, Telenzepine exhibits an approximately 19-fold higher affinity for M1 receptors compared to M2 receptors in rabbit sympathetic ganglia.[5][6]

Functional Antagonist Potency

Functional assays measure the ability of a compound to inhibit a receptor-mediated physiological response. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) indicates the concentration of an antagonist required to elicit 50% of its maximal effect.

| Assay Type | Physiological Response | EC50 / ED50 (nM) | Reference |

| Electrophysiology | Reduction of slow excitatory postsynaptic potential (EPSP) | 38 | [5][6] |

| Electrophysiology | Reduction of slow inhibitory postsynaptic potential (IPSP) | 253 | [5][6] |

| Synaptic Transmission | Blockade of M1 agonist (McN-A-343) induced facilitation | ~30 | [6] |

Table 2: Functional antagonist potency of Telenzepine in electrophysiological assays.

These results confirm that Telenzepine potently blocks M1 receptor-mediated synaptic transmission at low nanomolar concentrations.[5][6]

M1 Receptor Signaling Pathway

The M1 receptor primarily signals through the Gq/11 family of G proteins.[1][2] Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, activating the associated Gq protein. This initiates a downstream signaling cascade crucial for cellular responses.

-

G Protein Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

-

PLC Activation: The Gαq-GTP complex activates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

Telenzepine, as a competitive antagonist, binds to the M1 receptor but does not induce this conformational change, thereby blocking the entire downstream signaling cascade.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 3. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The binding of [3H]telenzepine to muscarinic acetylcholine receptors in calf forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Interaction of telenzepine with muscarinic receptors in mammalian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Molecular probes for muscarinic receptors: derivatives of the M1-antagonist telenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Telenzepine Dihydrochloride in Models of Cognitive Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telenzepine (B1681252) dihydrochloride (B599025), a potent and selective M1 muscarinic acetylcholine (B1216132) receptor antagonist, serves as a critical pharmacological tool for elucidating the role of the M1 receptor in cognitive processes. While direct comprehensive studies of telenzepine in classic cognitive models are limited, evidence from related M1 antagonists and a specific attentional study with telenzepine itself points towards a significant role for the M1 receptor in learning, memory, and attention. This technical guide provides a detailed overview of the available data on telenzepine and its implications for cognitive function, supplemented with data from its structural analog, pirenzepine (B46924), to offer a broader understanding. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support further research in this area.

Introduction

The cholinergic system, particularly the muscarinic M1 acetylcholine receptor, is a key modulator of cognitive functions such as learning, memory, and attention.[1] Dysregulation of this system is implicated in various cognitive disorders, making the M1 receptor a significant target for drug development. Telenzepine, as a high-affinity M1 selective antagonist, is an invaluable tool for probing the specific contributions of this receptor subtype to cognitive performance.[2][3] Structurally related to pirenzepine, telenzepine exhibits a higher potency and selectivity for the M1 receptor.[2] This guide synthesizes the current knowledge on the effects of telenzepine in cognitive models, providing researchers with a comprehensive resource for designing and interpreting studies in this field.

Core Concepts: M1 Receptor Signaling in Cognition

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that, upon binding with acetylcholine, primarily signals through the Gq/11 protein pathway. This initiates a cascade of intracellular events crucial for neuronal excitability and synaptic plasticity, which are cellular correlates of learning and memory.

Signaling Pathway Diagram

Telenzepine in a Model of Divided Attention

A study in male rats investigated the role of the M1 receptor in divided attention using a novel, high-response rate auditory sustained attention task with a secondary visual distractor.[4]

Quantitative Data

While specific quantitative data from the primary publication requires access to the full text, the study reports that telenzepine, an M1-preferring antagonist, impaired divided attention performance.[4] Notably, it did not affect performance on the attention task when the distractor was absent, suggesting a specific role for the M1 receptor in managing cognitive load during multitasking.[4]

Experimental Protocol: Divided Attention Task

-

Apparatus: Operant conditioning chambers equipped with two retractable levers, a central nose-poke port, a food pellet dispenser, and auditory and visual stimulus generators.

-

Task Design:

-

Primary Auditory Task: Rats were trained to perform variable-ratio runs on one of two levers.

-

Secondary Visual Distractor: During some trials, a visual cue was presented, and a correct nose-poke response was rewarded with a more palatable food pellet.

-

-

Drug Administration: Telenzepine was administered systemically prior to the testing session. Specific doses and timing would be detailed in the full publication.

-

Data Analysis: Performance was assessed by measuring accuracy on the primary auditory task, both in the presence and absence of the visual distractor, as well as response latencies and lever pressing activity.

Experimental Workflow Diagram

Pirenzepine in Models of Spatial and Aversive Learning

Due to the limited availability of data on telenzepine in classic cognitive paradigms, this section presents findings from studies using pirenzepine, a structurally similar but less potent M1 antagonist. These results provide valuable insights into the likely effects of M1 receptor blockade on spatial and aversive memory.

Morris Water Maze

The Morris water maze is a widely used task to assess spatial learning and memory in rodents.

| Treatment Group | Dose (µg, i.c.v.) | Escape Latency (seconds) | Reference |

| Vehicle | 0 | Decreased over training days | [5] |

| Pirenzepine | 10 | Slight, non-significant increase | [5] |

| Pirenzepine | 30 | Significantly increased | [5] |

Note: Data are qualitative summaries from the abstract; specific values would be in the full publication.

-

Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room.

-

Acquisition Phase:

-

Rats are placed in the water at one of four starting positions.

-

The time taken to find the hidden platform (escape latency) is recorded.

-

If the rat fails to find the platform within a set time (e.g., 60-120 seconds), it is guided to it.

-

This is repeated for several trials per day over multiple days.

-

-

Drug Administration: Pirenzepine is administered intracerebroventricularly (i.c.v.) before the acquisition trials.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory consolidation.

-

Data Analysis: Escape latency, distance swam, and time in the target quadrant are analyzed to determine the effects on spatial learning and memory.

Experimental Workflow Diagram

Passive Avoidance Task

The passive avoidance task is used to assess fear-motivated learning and memory.

| Treatment Group | Dose (mg/kg, IP) | Step-through Latency (seconds) | Reference |

| Vehicle | - | Increased in retention test | [6] |

| Pirenzepine | 75 | Significantly decreased in retention test | [6] |

Note: Data are qualitative summaries from the abstract; specific values would be in the full publication.

-

Apparatus: A two-compartment chamber with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

-

Acquisition Trial:

-

A rat is placed in the light compartment.

-

The door to the dark compartment is opened.

-

When the rat enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

-

Drug Administration: Pirenzepine is administered intraperitoneally (IP) before the acquisition trial.

-

Retention Trial: 24 hours later, the rat is placed back in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive experience.

-

Data Analysis: The step-through latency during the retention trial is compared between drug-treated and vehicle-treated groups.

Experimental Workflow Diagram

Discussion and Future Directions